molecular formula C15H15N3O2 B2359167 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone CAS No. 1798033-15-4

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone

Cat. No.: B2359167
CAS No.: 1798033-15-4
M. Wt: 269.304
InChI Key: PBVBLRKLSBBYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone” is a pyridopyrimidine derivative. Pyridopyrimidines are a class of compounds that have been studied for their potential biological activities, including antitumor and antimycobacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridopyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring. This core is substituted at the 1-position with a phenoxyethanone group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridopyrimidines can undergo a variety of reactions, including substitutions, additions, and cyclizations .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research indicates that dihydropyrimidinone and dihydropyrimidine derivatives exhibit broad biological activities, including antibacterial, antiviral, and anticancer properties. A study by Sahar B. Al-Juboori (2020) involved the synthesis of new dihydropyridine derivatives, showcasing their in vitro antibacterial activity against a range of bacteria and displaying potent antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents.

Novel Synthetic Pathways

The efficient synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines has been explored, revealing good yields through the treatment of 9-aryl-6-cyanopurines with primary amines, as documented by M. Carvalho et al. (2007). This study showcases a novel synthetic route that could pave the way for the creation of diverse pyrimidine-based compounds with potential applications in various domains of chemical research.

Antimicrobial Evaluation

Another study focused on the structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, conducted by S. M. Gomha et al. (2018). The synthesized compounds were assessed for their antimicrobial activities, with some derivatives showing mild activities. This research contributes to the ongoing search for new antimicrobial agents and underscores the importance of pyrimidine derivatives in medicinal chemistry.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyridopyrimidines have been found to inhibit certain enzymes, such as the epidermal growth factor receptor (EGFR), which can lead to antitumor activity .

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVBLRKLSBBYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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